molecular formula C14H16F3N3O3S B2440224 (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate CAS No. 314765-33-8

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate

Cat. No.: B2440224
CAS No.: 314765-33-8
M. Wt: 363.36
InChI Key: FNAUTHVZGWDKGH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate is a specialized chemical reagent designed for advanced synthetic organic chemistry and drug discovery research. This compound features a benzotriazole group, a versatile scaffold known in medicinal chemistry for its role in creating biologically active molecules with antimicrobial, antiprotozoal, and antitubulin properties . The presence of the reactive trifluoromethanesulfonate (triflate) group makes this molecule an excellent electrophilic synthetic intermediate, prone to substitution reactions, which is valuable for constructing complex molecular architectures. Researchers can leverage this compound as a key building block in the development of novel pharmacologically active agents, particularly those targeting infectious diseases or proliferative disorders. The (E)-configured alkene linker between the benzotriazole and the triflate group provides a rigid structure that can be essential for specific molecular recognition in drug-target interactions. This product is intended for use by qualified laboratory personnel only and is strictly for research purposes. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

[(E)-1-(benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl] trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N3O3S/c1-13(2,3)8-10(23-24(21,22)14(15,16)17)9-20-12-7-5-4-6-11(12)18-19-20/h4-7,9H,8H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNAUTHVZGWDKGH-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=CN1C2=CC=CC=C2N=N1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C/C(=C\N1C2=CC=CC=C2N=N1)/OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate typically involves the reaction of a benzotriazole derivative with a suitable alkene under specific conditions. One common method involves the use of a copper-catalyzed reaction to facilitate the formation of the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to ensure the reaction proceeds efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less toxic solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules with extended conjugation.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that benzotriazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. The incorporation of the trifluoromethanesulfonate group can enhance the bioavailability and efficacy of these compounds as potential anticancer agents .
  • Antifungal Properties : Compounds containing benzotriazole have shown promising antifungal activity. The trifluoromethanesulfonate moiety may contribute to this effect by altering the compound's interaction with fungal cell membranes .

Material Science

  • Polymer Chemistry : The reactivity of trifluoromethanesulfonates allows them to participate in polymerization reactions. This can lead to the development of new polymeric materials with enhanced thermal stability and mechanical properties .
  • Coatings and Adhesives : Due to their chemical stability and resistance to solvents, benzotriazole derivatives are being explored as additives in coatings and adhesives, improving their performance under harsh conditions .

Case Study 1: Anticancer Compound Development

A study synthesized a series of benzotriazole derivatives, including those with trifluoromethanesulfonate groups, and evaluated their cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7. The results indicated that modifications at the benzotriazole position significantly influenced cytotoxic activity, suggesting that (1E)-1-(1H-1,2,3-benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate could be a lead compound for further development .

Case Study 2: Antifungal Activity Assessment

In another study focused on antifungal properties, a series of benzotriazole-based compounds were tested against various fungal strains. The introduction of the trifluoromethanesulfonate group was found to increase the antifungal activity compared to the parent compounds. This highlights the potential utility of (1E)-1-(1H-1,2,3-benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate in developing new antifungal agents .

Data Tables

Application AreaFindingsReferences
Anticancer ActivitySignificant cytotoxic effects against HCT-116 and MCF-7 cell lines
Antifungal PropertiesEnhanced antifungal activity against multiple strains
Polymer ChemistryPotential use in polymerization reactions for improved material properties
Coatings and AdhesivesIncreased stability and performance in harsh environments

Mechanism of Action

The mechanism by which (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzotriazole moiety can participate in hydrogen bonding and π-π interactions, while the trifluoromethanesulfonate group can enhance the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (1E)-1-(1H-1,2,3-Benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate apart is its combination of a benzotriazole moiety and a trifluoromethanesulfonate group. This unique structure imparts distinct chemical properties, such as enhanced reactivity and stability, making it a valuable compound in both research and industrial applications.

Biological Activity

The compound (1E)-1-(1H-1,2,3-benzotriazol-1-yl)-4,4-dimethylpent-1-en-2-yl trifluoromethanesulfonate is a derivative of benzotriazole, a class known for its diverse biological activities. This article explores the biological activity of this specific compound, including its antimicrobial properties, potential as an anti-inflammatory agent, and its applications in medicinal chemistry.

The compound's structure can be broken down into key components:

  • Benzotriazole moiety : Known for its ability to interact with various biological targets.
  • Trifluoromethanesulfonate group : Enhances solubility and reactivity.

Biological Activity Overview

Research indicates that benzotriazole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Effects : Several studies have shown that benzotriazole derivatives possess antibacterial and antifungal properties. For instance, compounds containing the benzotriazole nucleus have demonstrated activity against various bacterial strains such as Escherichia coli and Bacillus subtilis .
  • Anti-inflammatory Properties : Some derivatives have been noted for their anti-inflammatory effects, potentially making them candidates for treating inflammatory diseases .

Antimicrobial Activity

A significant focus has been on the antimicrobial potential of this compound. In a study evaluating various benzotriazole derivatives:

  • Testing Methodology : Compounds were screened against common pathogens including Pseudomonas fluorescens and Xanthomonas campestris. The results indicated moderate antibacterial activity across several derivatives .
  • Case Study : A specific derivative was tested for its zone of inhibition against Escherichia coli, showing promising results compared to standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory potential of benzotriazole derivatives has been explored in several studies:

  • Mechanism of Action : The compounds may inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways. This inhibition could lead to reduced production of pro-inflammatory mediators .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of benzotriazole derivatives and their biological activity is crucial:

  • Key Findings : Modifications to the benzotriazole core or substituents significantly affect the biological activity. For example, bulky hydrophobic groups have been linked to enhanced antimicrobial potency .

Summary of Research Findings

Study ReferenceBiological ActivityKey Findings
AntimicrobialModerate activity against E. coli and Bacillus subtilis
Anti-inflammatoryPotential COX inhibition leading to reduced inflammation
AntiviralEffective against helicase enzymes in Flaviviridae viruses

Q & A

Q. How can the crystal structure of this compound be determined using modern crystallographic software?

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm the trifluoromethanesulfonate group and the E-configuration of the ene moiety. Assign benzotriazole protons via 1H^{1}\text{H}-1H^{1}\text{H} COSY.
  • Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.
  • HPLC-PDA: Employ reverse-phase HPLC with photodiode array detection to assess purity (>98%), using a C18 column and acetonitrile/water gradients.

Reference Standards:

  • Follow ICH guidelines (e.g., Q2(R1)) for validation, as seen in pharmaceutical reference standards .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and computational models be resolved?

Methodological Answer:

  • Check Data Quality: Re-examine data for twinning (using SHELXL ’s TWIN command ) or absorption effects (apply multi-scan corrections).
  • Computational Validation: Compare DFT-calculated bond lengths/angles with experimental values. Use ORTEP to visualize anisotropic displacement ellipsoids and identify over-constrained regions.
  • Refinement Strategies: Apply Hirshfeld rigid-bond tests to detect mismatches between model and electron density.

Q. How to design synthetic protocols that account for the trifluoromethanesulfonate group’s reactivity?

Methodological Answer:

  • Reaction Conditions: Conduct reactions under inert atmospheres (argon/glovebox) and at low temperatures (−78°C to 0°C) to prevent hydrolysis.
  • Monitoring: Use TLC with UV-active visualization or in situ 19F^{19}\text{F} NMR to track reaction progress.
  • Workup: Quench reactions with dry ice to neutralize acidic byproducts. Purify via flash chromatography (silica gel, hexane/ethyl acetate).

Related Handling:

  • Similar protocols are used for benzotriazole-containing intermediates in biphenyl syntheses .

Q. How can anisotropic displacement parameters be addressed in crystallographic refinement?

Methodological Answer:

  • Refinement: Use SHELXL ’s “ANIS” command to refine anisotropic parameters for heavy atoms. Apply constraints to the benzotriazole ring to avoid over-parameterization.
  • Visualization: Generate displacement ellipsoid plots with ORTEP (e.g., 50% probability level).
  • Validation: Check for non-positive-definite atoms using WinGX ’s validation suite .

Q. How to mitigate sample degradation during prolonged analytical procedures?

Methodological Answer:

  • Stabilization: Store samples under cryogenic conditions (−80°C) or in anhydrous solvents (e.g., deuterated DMF for NMR).
  • Rapid Data Collection: For SC-XRD, use synchrotron radiation to reduce exposure time.
  • Degradation Monitoring: Perform periodic HPLC checks to detect decomposition products.

Experimental Design Insight:

  • Cooling protocols from hyperspectral imaging studies (e.g., organic compound stabilization ) can be adapted.

Key Notes

  • Methodological Focus: Answers emphasize procedural rigor over definitions, aligning with crystallographic and synthetic best practices.
  • Contradiction Handling: Cross-referenced software limitations (e.g., SHELX’s historical constraints ) with modern workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.